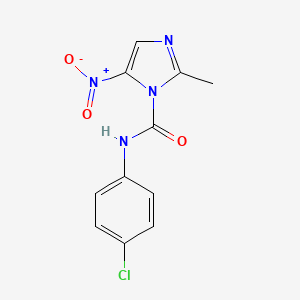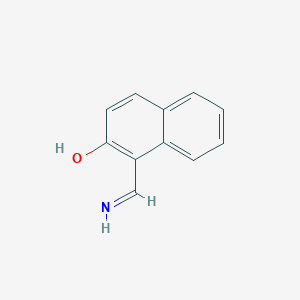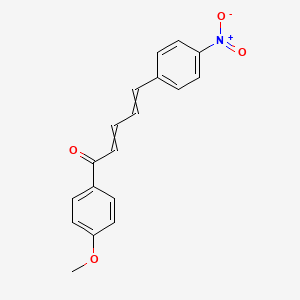
2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate is a chemical compound with the empirical formula C24H46O4 and a molecular weight of 398.62 g/mol . . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate involves the esterification of 8-(2-octylcyclopropyl)octanoic acid with 2-methoxyethanol. The reaction typically requires the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to membrane mobility and cell fusion.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mecanismo De Acción
The mechanism of action of 2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane fusion. The molecular targets include membrane proteins and lipids, which are crucial for maintaining cellular integrity and function .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 8-(2-octylcyclopropyl)octanoate: Similar in structure but with a methyl ester group instead of a 2-methoxyethyl group.
Hexadecyl octanoate: Another ester with a different alkyl chain length.
Uniqueness
2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over membrane interactions and fluidity .
Propiedades
Número CAS |
54050-61-2 |
|---|---|
Fórmula molecular |
C22H42O3 |
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
2-methoxyethyl 8-(2-octylcyclopropyl)octanoate |
InChI |
InChI=1S/C22H42O3/c1-3-4-5-6-8-11-14-20-19-21(20)15-12-9-7-10-13-16-22(23)25-18-17-24-2/h20-21H,3-19H2,1-2H3 |
Clave InChI |
CANYWBSBVDVBJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CC1CCCCCCCC(=O)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14627673.png)
![1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14627683.png)

![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol](/img/structure/B14627700.png)




![1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane](/img/structure/B14627731.png)
![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)

![N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine](/img/structure/B14627749.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)
